molecular formula C20H19FN2O4 B2449807 N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-fluorobenzamide CAS No. 851403-63-9

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-fluorobenzamide

Cat. No. B2449807
CAS RN: 851403-63-9
M. Wt: 370.38
InChI Key: GWPMZCCZPLAPQY-UHFFFAOYSA-N
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Description

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-fluorobenzamide, also known as Compound 1, is a novel small-molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies, and its unique mechanism of action has attracted the attention of researchers in the field of oncology.

Scientific Research Applications

Synthetic Pathways and Chemical Properties

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-fluorobenzamide, similar to compounds explored in recent studies, has been the focus of research due to its potential applications in various fields, including medicinal chemistry and material science. A pivotal study by Yoshida et al. (2014) developed a practical and scalable synthetic route for a closely related molecule, highlighting the importance of efficient synthesis for potential If channel inhibitors in cardiac applications. This synthesis approach emphasized avoiding unstable intermediates and improving overall yield without the need for column chromatography purification steps, which is crucial for large-scale production (S. Yoshida et al., 2014).

Potential Therapeutic Applications

Research on related compounds demonstrates a broad spectrum of biological activities, including the inhibition of cellular proliferation in tumors. Dehdashti et al. (2013) evaluated a compound with a similar structure for its potential in imaging tumor proliferation using PET scans. This study found significant correlations between the compound's uptake in tumors and the Ki-67 proliferation index, suggesting its utility in assessing tumor growth and responsiveness to therapy (F. Dehdashti et al., 2013). Such compounds' unique interactions with cellular targets underscore their potential in developing novel diagnostic tools and treatments for various cancers.

Chemical Interactions and Mechanistic Insights

Further studies have delved into the mechanistic aspects of compounds with similar frameworks, exploring their interactions at the molecular level. For instance, Umehara et al. (2009) investigated the metabolites of a related If channel inhibitor, providing insights into its pharmacokinetics and the role of transporter-mediated renal and hepatic excretion. Understanding these interactions is crucial for developing compounds with optimized absorption, distribution, metabolism, and excretion (ADME) properties, enhancing their therapeutic efficacy and safety (K. Umehara et al., 2009).

properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c1-26-16-7-8-17(27-2)18-14(16)11-12(19(24)23-18)9-10-22-20(25)13-5-3-4-6-15(13)21/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPMZCCZPLAPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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